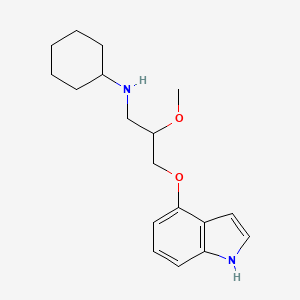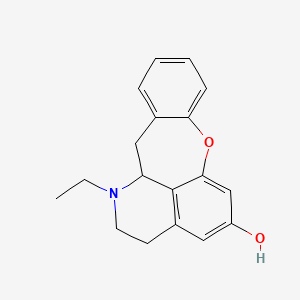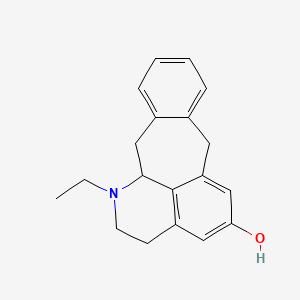![molecular formula C16H20N4O3 B10794511 2-[2-(Ethoxymethyl)piperazin-1-yl]-6-nitroquinoline](/img/structure/B10794511.png)
2-[2-(Ethoxymethyl)piperazin-1-yl]-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(ethoxymethyl)piperazin-1-yl]-6-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ethoxymethyl)piperazin-1-yl]-6-nitroquinoline typically involves the reaction of 6-nitroquinoline with 2-(ethoxymethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and a catalyst like Yb(OTf)3. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to increase yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The overall yield of the industrial process can be improved by optimizing reaction parameters and using high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
2-[2-(ethoxymethyl)piperazin-1-yl]-6-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[2-(ethoxymethyl)piperazin-1-yl]-6-aminoquinoline .
Scientific Research Applications
2-[2-(ethoxymethyl)piperazin-1-yl]-6-nitroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[2-(ethoxymethyl)piperazin-1-yl]-6-nitroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(ethoxymethyl)piperazin-1-yl]-6-nitroquinoline include:
- 2-(2-(piperazin-1-yl)ethoxy)ethanol
- 2-(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the ethoxymethyl and nitroquinoline moieties. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C16H20N4O3 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
2-[2-(ethoxymethyl)piperazin-1-yl]-6-nitroquinoline |
InChI |
InChI=1S/C16H20N4O3/c1-2-23-11-14-10-17-7-8-19(14)16-6-3-12-9-13(20(21)22)4-5-15(12)18-16/h3-6,9,14,17H,2,7-8,10-11H2,1H3 |
InChI Key |
KHDNNQOGBMUXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CNCCN1C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Benzylaminoethyl)phenoxy]nicotinamide](/img/structure/B10794433.png)
![6-Benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794438.png)
![6-Benzyl-8-butyl-6,8-diaza-bicyclo[3.2.2]nonan-2-ol](/img/structure/B10794441.png)
![(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B10794446.png)


![3-Methyl-2-((R)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl)-phenol](/img/structure/B10794464.png)

![(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B10794475.png)




![2-[(2-Butoxymethyl)piperazin-1-yl]-6-nitroquinoline](/img/structure/B10794517.png)
